An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole
An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole
CAS Number: 1128-54-7
This technical guide provides a comprehensive overview of 3-Methyl-1-phenyl-1H-pyrazole, a heterocyclic aromatic organic compound. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemical properties, synthesis, and potential applications of this molecule. While the pyrazole scaffold is known for a wide range of biological activities, specific data on the biological mechanisms of 3-Methyl-1-phenyl-1H-pyrazole itself is limited. This guide summarizes the available chemical data and places the compound within the broader context of pyrazole derivatives' pharmacological potential.
Chemical and Physical Properties
3-Methyl-1-phenyl-1H-pyrazole is a solid at room temperature, appearing as white to pale yellow crystals. It is largely insoluble in water but soluble in various organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| CAS Number | 1128-54-7 | [1] |
| Appearance | White to cream or pale yellow crystals or crystalline powder | |
| Melting Point | 34-36 °C | |
| Boiling Point | 255-256 °C (at 752 Torr) | |
| Density | 1.076 g/cm³ | |
| Refractive Index | 1.5870 (at 20 °C) | |
| Water Solubility | Insoluble |
Spectral Data
Key spectral data for the characterization of 3-Methyl-1-phenyl-1H-pyrazole are summarized below.
| Technique | Data Highlights |
| ¹H NMR | Spectral data is available, confirming the proton environments within the molecule. |
| GC-MS | Mass spectrometry data confirms the molecular weight and fragmentation pattern. |
| FTIR | Infrared spectroscopy data reveals the characteristic vibrational frequencies of the functional groups present.[1] |
Safety and Handling
3-Methyl-1-phenyl-1H-pyrazole is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Irritant (Category 2) | Irritant | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritant (Category 2A) | Irritant | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Irritant | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols
The synthesis of 3-Methyl-1-phenyl-1H-pyrazole and its derivatives is well-documented in the chemical literature. Below are representative experimental protocols.
Synthesis of 3-Methyl-1-phenyl-1H-pyrazole from Ethyl Acetoacetate and Phenylhydrazine
This is a classic and widely used method for the synthesis of pyrazole derivatives, often referred to as the Knorr pyrazole synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine 1 ml of ethyl acetoacetate and 0.88 ml of phenylhydrazine.[2]
-
Reflux the mixture for approximately 1 hour.[2]
-
After reflux, a sticky mass is typically obtained.[2]
-
Add petroleum ether to the round-bottom flask to solidify the product.[2]
-
Transfer the contents to a beaker and allow it to stand for a few minutes.[2]
-
Scrape the solidified product from the beaker.[2]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one
This protocol describes the synthesis of a derivative of the target compound, illustrating a common modification.
Materials:
-
3-Methyl-1-phenyl-4-acetylpyrazol-5-one
-
Lawesson's reagent
-
Toluene
-
iso-Propanol (for recrystallization)
Procedure:
-
In a closed vessel, dissolve 3-methyl-1-phenyl-4-acetylpyrazol-5-one (2 mmol) and Lawesson's reagent (1 mmol) in 15 mL of toluene.[3]
-
Stir the solution at 150 °C for 5 hours.[3]
-
After the reaction is complete, the crude product is purified by column chromatography to yield the pure 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one.[3]
-
The final product can be further purified by recrystallization from iso-propanol to obtain orange-colored crystal blocks.[3]
Biological Activities and Potential Applications
The pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5] These include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5][6]
While 3-Methyl-1-phenyl-1H-pyrazole itself is primarily used as a chemical intermediate in the synthesis of more complex molecules, its structural motif is of interest to drug discovery. For instance, derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been investigated as potent antioxidants and 15-Lipoxygenase inhibitors.[7][8] Furthermore, other pyrazole derivatives have been designed and synthesized as multi-targeted inhibitors of kinases like JAK2/3 and Aurora A/B, which are implicated in cancer.[9]
It is important to note that specific biological studies detailing the mechanism of action, protein targets, or signaling pathway modulation for 3-Methyl-1-phenyl-1H-pyrazole are not extensively reported in the current scientific literature. Therefore, its biological role is largely inferred from the activities of structurally related pyrazole compounds. Further research is needed to elucidate the specific pharmacological profile of this particular molecule.
Visualizations
Synthesis Workflow of 3-Methyl-1-phenyl-1H-pyrazole
The following diagram illustrates a typical synthesis route for 3-Methyl-1-phenyl-1H-pyrazole.
Caption: A simplified workflow for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole.
References
- 1. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one | MDPI [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
